
p-Tolylmagnesium Bromide
Overview
Description
p-Tolylmagnesium bromide (C₇H₇BrMg, CAS 4294-57-9) is a Grignard reagent widely used in organic synthesis. It consists of a magnesium atom bonded to a bromine and a para-methylphenyl group (CH₃C₆H₄⁻). Available commercially as 0.5M in diethyl ether or 1.0M in 2-methyltetrahydrofuran (2-MeTHF), it is highly reactive, particularly in nucleophilic additions to carbonyl compounds . Its hazards include flammability (flash point: -40°C), water reactivity, and corrosivity, typical of Grignard reagents .
Preparation Methods
Detailed Preparation Procedure
- p-Bromotoluene : The aryl halide substrate.
- Magnesium Turnings : The metal source for the Grignard reagent.
- Tetrahydrofuran (THF) : An aprotic, polar solvent that stabilizes the Grignard reagent via coordination, while dissolving organic substrates.
- The reaction is conducted in a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
- A round-bottom flask equipped with a reflux condenser and dropping funnel is used.
- Guard tubes filled with anhydrous calcium chloride are attached to prevent atmospheric moisture ingress.
- The magnesium turnings are activated by iodine crystals, which react to form magnesium iodide, enhancing magnesium's reactivity.
- p-Bromotoluene and THF are added dropwise to magnesium turnings to control the exothermic reaction and prevent solvent evaporation.
- The mixture is refluxed to maintain solvent volume and ensure complete reaction.
- The progress is monitored by the disappearance of magnesium and the color change indicating formation of the Grignard reagent.
- The magnesium inserts into the carbon-bromine bond of p-bromotoluene, forming p-tolylmagnesium bromide.
- The reaction is sensitive to water, which can quench the reagent, producing p-toluene and magnesium hydroxide bromide.
Key Considerations in Preparation
Aspect | Details |
---|---|
Moisture Sensitivity | Grignard reagents react rapidly with water; strict anhydrous conditions are mandatory. |
Oxygen Sensitivity | Reaction with oxygen leads to peroxide formation; inert atmosphere is essential. |
Solvent Choice | THF is preferred due to polarity and ability to stabilize the reagent; volatile, so reflux is necessary. |
Activation of Magnesium | Iodine crystals catalyze the reaction by forming soluble magnesium iodide, enhancing reactivity. |
Addition Rate | Slow, dropwise addition of p-bromotoluene prevents excessive heat and side reactions. |
Temperature Control | Refluxing maintains solvent and controls exothermicity. |
Research Findings and Experimental Data
A representative laboratory synthesis of this compound was reported with the following observations:
- Use of anhydrous calcium chloride guard tubes effectively prevented moisture ingress.
- Iodine activation shortened reaction time and improved yield.
- Dropwise addition of p-bromotoluene minimized side product formation.
- Refluxing THF prevented solvent loss and maintained reaction homogeneity.
- The final Grignard reagent was used immediately due to its instability.
Preparation of Stock Solutions and Formulations
For practical applications, this compound is often prepared as stock solutions of known molarity. The following table summarizes the preparation volumes for different stock solution concentrations based on the amount of this compound:
Amount of this compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
---|---|---|---|
1 mg | 5.1193 | 1.0239 | 0.5119 |
5 mg | 25.5965 | 5.1193 | 2.5597 |
10 mg | 51.1931 | 10.2386 | 5.1193 |
Note: These volumes are calculated based on the molecular weight and desired molarity to ensure precise formulation for in vivo or synthetic applications.
Solvent Formulation Notes
- Master stock solutions are typically prepared in dimethyl sulfoxide (DMSO) due to its high solubility capacity.
- Subsequent dilution with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, or corn oil is performed carefully to maintain clarity and stability.
- Each solvent addition requires the solution to be clear before proceeding, often aided by vortexing, ultrasound, or gentle heating.
- The order of solvent addition is critical to prevent precipitation or decomposition.
Summary Table of Preparation Parameters
Parameter | Description | Impact on Preparation |
---|---|---|
Atmosphere | Inert (N2 or Ar) | Prevents moisture and oxygen contamination |
Solvent | Anhydrous THF | Stabilizes Grignard reagent |
Magnesium Activation | Iodine crystals | Enhances reaction rate |
Addition Mode | Dropwise addition of p-bromotoluene | Controls exotherm, minimizes side reactions |
Temperature Control | Refluxing THF | Maintains solvent volume, prevents evaporation |
Moisture Control | Calcium chloride guard tubes | Absorbs atmospheric moisture |
Reaction Monitoring | Visual color change, magnesium consumption | Indicates reaction progress |
Post-synthesis Handling | Immediate use or storage under inert conditions | Prevents degradation |
Chemical Reactions Analysis
Reaction with Carbon Dioxide to Form p-Toluic Acid
p-Tolylmagnesium bromide reacts with solid carbon dioxide (dry ice) to yield p-toluic acid . The Grignard reagent attacks the electrophilic carbonyl carbon atom of carbon dioxide, forming a conjugate base of p-toluic acid . Adding concentrated hydrochloric acid (HCl) and ice water to the resulting bromomagnesium salt recovers the carboxylic acid from its salt .
The final purified product, p-toluic acid, appears as white needle-like crystals . In one experiment, 3.01g of p-toluic acid was obtained, with a melting point range of 178.8°C – 179.5°C and a percentage yield of 55.3% .
Homocoupling Reactions Catalyzed by Transition Metals
This compound can undergo homocoupling reactions in the presence of transition metal catalysts such as Pd(OAc)2, Ni(OAc)2, and CuI . The choice of solvent, oxidant, and temperature significantly affects the efficiency of these reactions .
3.1 Palladium-Catalyzed Homocoupling:
The study of Pd(OAc)2-catalyzed homo-coupling reaction using phenyl magnesium bromide as a model substrate under N2 atmosphere, showed that toluene was appropriate because of higher boiling point . Toluene provided lower yield at 25 oC, while 75% yield was obtained when the temperature was increased to 100 oC . It was found that inexpensive LiClO4 was excellent oxidant for the homocoupling, giving biphenyl in 98% yield .
3.2 Nickel-Catalyzed Homocoupling:
CH2Cl2 was a good solvent for the Ni(OAc)2·4H2O-catalyzed homo-coupling of phenylmagnesium bromide, giving biphenyl in 56% yield at 25 oC in the presence of 10 mol% Ni(OAc)2·4H2O . Several oxidants were then screened and Ag2O provided the higher yield . Fortunately, 95% yield was obtained when the Ni(OAc)2 was used .
3.3 Copper-Catalyzed Homocoupling:
Toluene was suitable for the CuI-catalyzed homo-coupling because of its higher boiling point, giving biphenyl in 79% yield at 100 oC in the presence of 5 mol% CuI . When the catalyst loading increased to 15 mol%, 95% yield was obtained .
Reaction with 1,2-Dihaloarenes
Palladium-catalyzed domino reactions of 1,2-dihaloarenes with Grignard reagents, such as this compound, can lead to various products depending on the ligands and reaction conditions .
-
When 1-bromo-2-chlorobenzene reacts with this compound in the presence of Pd(OAc)2 and t-Bu3P as a ligand, the major products are 4,4″-dimethyl-(1,1′,2′,1″)-terphenyl and 2-chloro-4′-methylbiphenyl .
-
The ratio of these products depends on whether the reaction proceeds via a palladium-associated aryne intermediate or via transmetalation followed by reductive elimination .
-
The absence of t-butylphosphine favors the reaction occurring via palladium-associated aryne intermediates .
-
Increasing the steric hindrance of the Grignard reagent slows down the transmetalation process and favors the aryne pathway .
-
When 1,2-dibromobenzenes react with hindered Grignard reagents, the reaction proceeds smoothly at room temperature, leading to the exclusive formation of 2,4-dimethylfluorene .
Alkylation Reactions
This compound can be used as an alkylating agent in reactions with long-chain p-toluenesulfonates .
Scientific Research Applications
Synthesis of Organic Compounds
a. Formation of Toluic Acid
One prominent application of p-tolylmagnesium bromide is in the synthesis of p-toluic acid. In a typical reaction, the Grignard reagent reacts with dry ice (solid carbon dioxide) to produce p-toluic acid:
In laboratory settings, this reaction has been shown to yield high purity products, with experimental melting points closely matching literature values, indicating successful synthesis and minimal impurities .
b. Cross-Coupling Reactions
This compound is extensively used in cross-coupling reactions, particularly in the formation of biaryl compounds through reactions with aryl halides. For instance, it can react with o-bromobenzonitrile under palladium catalysis to yield o-(p-tolyl)benzonitrile with high yields (up to 95%) .
Case Studies and Reaction Mechanisms
a. Reaction with Aryl Halides
A study demonstrated the effectiveness of this compound in coupling reactions with various aryl halides. The following table summarizes the yields obtained from different substrates:
Aryl Halide | Reaction Conditions | Yield (%) |
---|---|---|
o-Bromobenzonitrile | PdCl₂/dppp catalyst | 95 |
p-Chlorobenzonitrile | Under optimized conditions | Moderate |
m-Chlorobenzonitrile | No conversion observed | 0 |
This illustrates the selectivity and efficiency of this compound in synthesizing complex organic molecules .
b. Synthesis of Cyanobiphenyls
In another application, this compound has been utilized to synthesize cyanobiphenyls through a controlled reaction process involving aryl halides and appropriate catalysts. The method allows for better temperature control and higher yields compared to traditional methods .
Safety and Handling Considerations
Due to its highly reactive nature, particularly with moisture, safety precautions are critical when handling this compound. It is classified as:
- Dangerous : Causes serious eye damage and skin burns.
- Flammable : Extremely flammable liquid and vapor.
- Reactive : Reacts violently with water.
Proper laboratory protocols must be followed, including the use of personal protective equipment (PPE) such as gloves and goggles .
Mechanism of Action
Mechanism: p-Tolylmagnesium Bromide acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom coordinates with the solvent, stabilizing the reactive intermediate. The compound’s reactivity is primarily due to the polar carbon-magnesium bond, which makes the carbon atom highly nucleophilic .
Comparison with Similar Compounds
Structural and Functional Differences
Grignard reagents vary based on their organic substituents, which dictate reactivity and applications. Below is a comparative analysis:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic reagents (e.g., p-tolyl) exhibit lower nucleophilicity but greater stability compared to aliphatic counterparts (e.g., cyclopropyl, vinyl) due to resonance stabilization .
- Electron-Donating Groups : The para-methyl group in this compound enhances stability but reduces electrophilicity compared to electron-withdrawing substituents (e.g., nitro groups) .
Reactivity and Catalytic Behavior
- Nucleophilicity : Aliphatic Grignard reagents (e.g., isopropylmagnesium chloride) are more nucleophilic but less stable, often requiring colder reaction conditions .
- Catalytic Interactions : In iron-catalyzed hydroboration, excess this compound forms catalytically inactive iron-ate complexes (e.g., 347 ), reducing efficiency. This contrasts with aliphatic reagents, which show higher compatibility in similar reactions .
Biological Activity
p-Tolylmagnesium bromide, also known as 4-methylphenylmagnesium bromide, is an organomagnesium compound classified as a Grignard reagent. This compound is widely utilized in organic synthesis for its ability to act as a nucleophile in various reactions, including cross-coupling and carbon-carbon bond formation. Understanding its biological activity is crucial for assessing its potential applications and safety in chemical processes.
- Molecular Formula : CHMgBr
- Molar Mass : 195.346 g/mol
- Solubility : Soluble in tetrahydrofuran (THF)
- Density : 1.002 g/mL at 25 °C
- Boiling Point : 65-67 °C
The biological activity of this compound primarily stems from its reactivity as a nucleophile. It can participate in various reactions, including:
- Cross-Coupling Reactions : this compound is effective in coupling with various electrophiles, leading to the formation of biaryl compounds. For instance, it has been shown to react with aryl halides and allylic ethers under nickel catalysis to produce high yields of biaryl products .
- Reactions with Arsenic Compounds : The interaction between this compound and arsenic trisulfide has been studied, revealing the formation of tri-p-tolylarsine sulfide and di-p-tolylarsine sulfide, indicating its potential biological implications in arsenic chemistry .
Case Studies and Research Findings
-
Cross-Coupling Efficiency :
A study demonstrated that when this compound was used in the reaction with p-substituted cinnamyl ethers, yields reached up to 86% when optimized with specific nickel complexes . This highlights its utility in synthesizing complex organic molecules. -
Reactivity with Electrophiles :
In a systematic evaluation of coupling reactions involving various Grignard reagents, this compound showed significant reactivity with sterically hindered electrophiles, achieving yields of 79% to 96% depending on the reaction conditions . -
Safety and Toxicological Data :
As a Grignard reagent, this compound poses significant hazards, including flammability and corrosiveness. It is classified as harmful if swallowed and can cause severe skin burns and eye damage . Proper safety protocols must be followed when handling this compound.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How is p-Tolylmagnesium Bromide synthesized and characterized in laboratory settings?
this compound is typically prepared via the reaction of p-tolyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. The synthesis requires strict exclusion of moisture and oxygen to prevent side reactions. Characterization involves:
- NMR spectroscopy (¹H, ¹³C) to confirm the absence of residual starting materials and verify the Grignard reagent’s structure.
- Titration methods (e.g., quenching with iodine) to determine concentration and active magnesium content .
- Visual inspection for turbidity or precipitation, which may indicate decomposition or moisture contamination. For publication, detailed experimental protocols must align with journal requirements, including reproducibility checks and validation against literature data .
Q. What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of flammable THF vapors and toxic bromine byproducts.
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection (e.g., N100 masks) is recommended if ventilation is insufficient .
- Static Control : Ground equipment to prevent ignition of flammable solvents .
- Storage : Keep solutions in sealed, dry containers under nitrogen at 4°C to minimize degradation .
Q. What are the recommended storage conditions to maintain the stability of this compound solutions?
Solutions in THF should be stored in flame-sealed glass ampules or Schlenk flasks under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to light, moisture, and oxygen, which accelerate decomposition. Regularly monitor for cloudiness or gas evolution, indicating instability .
Advanced Research Questions
Q. How do reaction conditions influence the efficiency of Kumada couplings using this compound?
- Catalyst Selection : Nickel complexes with chloride ligands (e.g., [Ni(P,P)Cl₂]) exhibit higher activity than bromido/iodido analogs due to easier reduction to the active Ni(I) state .
- Solvent Purity : Anhydrous THF or ethers are critical; trace water deactivates the Grignard reagent.
- Temperature : Reactions are typically conducted at 0–25°C. Elevated temperatures may accelerate side reactions (e.g., homocoupling).
- Substrate Stoichiometry : Excess this compound (1.2–2.0 equiv) ensures complete conversion of aryl halides .
Q. What are common sources of variability in yields when using this compound in Grignard reactions?
- Induction Periods : Bromido or iodido catalysts require longer activation times due to higher energy barriers for reduction to Ni(I), leading to inconsistent yields if timing is miscalibrated .
- Moisture Contamination : Even ppm-level water degrades the Grignard reagent, forming toluene and Mg(OH)Br.
- Oxygen Exposure : Causes oxidation of magnesium, reducing reagent activity. Use rigorous inert gas purging .
Q. How to analyze and resolve contradictory data in catalytic cycles involving this compound?
- Mechanistic Studies : Use in-situ spectroscopic techniques (e.g., UV-vis, EPR) to track Ni oxidation states during catalysis .
- Control Experiments : Compare results with alternative Grignard reagents (e.g., phenylmagnesium bromide) to isolate ligand-specific effects.
- Computational Modeling : Density Functional Theory (DFT) can predict electronic effects of ligands on catalytic activity and explain discrepancies .
Q. How do steric effects of substrates affect cross-coupling reactions with this compound?
Bulky ortho substituents on aryl halides hinder oxidative addition to the catalyst. For example, 2,6-dimethyliodobenzene requires higher catalyst loadings or more electron-rich nickel complexes to overcome steric shielding. Adjusting ligand electronics (e.g., using electron-donating groups) improves coupling efficiency with hindered substrates .
Q. What spectroscopic methods are used to confirm the formation and purity of this compound?
- ¹H NMR : Absence of peaks for p-tolyl bromide (δ 7.2–7.4 ppm) and presence of upfield-shifted aromatic protons (δ 6.6–6.8 ppm) confirm reagent formation.
- ³¹P NMR : For phosphine-containing catalysts, monitors ligand coordination during reactions .
- FT-IR : Detects Mg-C vibrational bands (~500 cm⁻¹) and absence of O-H stretches from moisture .
Properties
IUPAC Name |
magnesium;methylbenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQKCCKUOSAEV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884056 | |
Record name | Magnesium, bromo(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4294-57-9 | |
Record name | Magnesium, bromo(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromo(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo(4-methylphenyl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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